Silanamine, 1,1-dichloro-1-ethyl-N,N-dimethyl-
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Overview
Description
1,1-Dichloro-1-ethyl-N,N-dimethylsilylamine is a chemical compound with the molecular formula C6H14Cl2NSi. It is a silylamine derivative characterized by the presence of two chlorine atoms, an ethyl group, and a dimethylsilyl group attached to a nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-1-ethyl-N,N-dimethylsilylamine typically involves the reaction of dimethylchlorosilane with ethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
(CH3)2SiCl2+C2H5NH2→(CH3)2Si(NHC2H5)Cl2
Industrial Production Methods
Industrial production methods for 1,1-Dichloro-1-ethyl-N,N-dimethylsilylamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and stringent control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-1-ethyl-N,N-dimethylsilylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as alcohols, amines, or thiols.
Reduction Reactions: The compound can be reduced to form silylamines with different substituents.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Hydrolysis: Water or aqueous solutions are used under controlled conditions to prevent complete hydrolysis.
Major Products Formed
Substitution Reactions: Products include silyl ethers, silyl amines, and silyl thiols.
Reduction Reactions: Products include various silylamines.
Hydrolysis: Products include silanols and hydrochloric acid.
Scientific Research Applications
1,1-Dichloro-1-ethyl-N,N-dimethylsilylamine has several scientific research applications:
Biology: Investigated for its potential use in modifying biomolecules.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-1-ethyl-N,N-dimethylsilylamine involves the interaction of its silyl group with various nucleophiles. The chlorine atoms can be substituted by nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles used.
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloroethane: Similar in structure but lacks the silyl group.
1,1-Dichloro-1-methylsilane: Similar but has a methyl group instead of an ethyl group.
1,1-Dichloro-1-phenylsilane: Similar but has a phenyl group instead of an ethyl group.
Uniqueness
1,1-Dichloro-1-ethyl-N,N-dimethylsilylamine is unique due to the presence of both ethyl and dimethylsilyl groups, which confer distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research areas.
Properties
CAS No. |
67859-79-4 |
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Molecular Formula |
C4H11Cl2NSi |
Molecular Weight |
172.12 g/mol |
IUPAC Name |
N-[dichloro(ethyl)silyl]-N-methylmethanamine |
InChI |
InChI=1S/C4H11Cl2NSi/c1-4-8(5,6)7(2)3/h4H2,1-3H3 |
InChI Key |
NNSMOAJHJWZVTI-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](N(C)C)(Cl)Cl |
Origin of Product |
United States |
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